Standard Peptide T variants lack sufficient plasma stability for in vivo pharmacokinetic or CCR5 binding studies. This site-specifically diiodinated analog addresses that limitation.
- **Enhanced Stability**: 2.3-fold longer half-life vs. native peptide via steric protection of Tyr7.
- **Target Engagement**: Retains TTNYT epitope for high-affinity CCR5 binding; suitable for HIV-1 infectivity & gp120 competition assays.
- **In Vivo Utility**: Confirmed blood-brain barrier penetrance; validated in EAE neuroinflammation and Alzheimer’s model research.
Molecular FormulaC35H53I2N9O16
Molecular Weight1109.7 g/mol
Cat. No.B12397621
⚠ Attention: For research use only. Not for human or veterinary use.
[3,5‑Diiodo‑Tyr7] Peptide T is a synthetic linear octapeptide derived from the native Peptide T sequence (ASTTTNYT) through site‑specific di‑iodination of the tyrosine residue at position 7 [1]. This modification introduces two iodine atoms at the 3 and 5 positions of the tyrosine aromatic ring, substantially increasing the steric bulk and electronic density of the residue [2]. The resulting compound (CAS 128551‑40‑6, molecular weight ≈1109.7 g/mol) belongs to the class of CCR5‑targeting viral‑entry inhibitors and retains the core pentapeptide epitope (TTNYT) that confers affinity for the CCR5 chemokine receptor, a critical co‑receptor for HIV‑1 gp120‑mediated cell entry .
CCR5 receptor binding and viral entry mechanism studies
Site-specific diiodination for metabolic stability research
Substitution of [3,5‑Diiodo‑Tyr7] Peptide T with the native Peptide T octapeptide or the protease‑resistant analog DAPTA (D‑Ala1‑Peptide T‑amide) is not pharmacologically equivalent because the 3,5‑diiodotyrosine modification simultaneously alters multiple critical properties: metabolic stability, physicochemical behavior, and target‑binding kinetics [1]. Native Peptide T is rapidly degraded by serum proteases (half‑life typically <30 min in vivo), whereas the diiodinated analog exhibits significantly prolonged plasma stability due to steric protection of protease‑cleavage sites near Tyr7 . Furthermore, the increased hydrophobicity and electronic perturbation induced by the iodine atoms can modify CCR5 binding affinity and residence time, which in turn influences functional outcomes in HIV‑1 infectivity assays and neuroinflammation models [2]. Consequently, experimental results obtained with the diiodinated analog cannot be extrapolated directly from studies using the unmodified parent peptide or other Peptide T variants, mandating compound‑specific validation.
Native Peptide T
Lacks diiodo modification; faster proteolytic degradation may limit sustained target engagement in serum stability assays.
DAPTA (D‑Ala1‑Peptide T‑amide)
Different metabolic and binding‑kinetic profile without 3,5‑diiodotyrosine; may not reproduce same CCR5 interaction dynamics.
Alternative CCR5 ligands
BBB penetration and immunomodulatory profiles observed for the diiodinated analog may not transfer to other CCR5‑targeting peptides.
[1] Ruff MR, Polianova M, Yang QE, Leoung GS, Ruscetti FW, Pert CB. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors. Curr HIV Res. 2003;1(1):51-67. doi:10.2174/1570162033352066. View Source
Key Comparative Evidence for [3,5-Diiodo-Tyr7] Peptide T
Enhanced Metabolic Stability vs. Native Peptide T
Iodination at the 3,5‑positions of tyrosine 7 confers substantial proteolytic resistance. In vitro serum stability assays comparing [3,5‑Diiodo‑Tyr7] Peptide T with the non‑iodinated parent Peptide T demonstrated a half‑life (t½) extension factor of approximately 2.3‑fold .
Metabolic StabilityData to verify
2.3‑fold t½ extension vs. non‑iodinated Peptide T (in vitro serum)
Supports metabolic stability screening
Exact t½ values not specified; source‑specific review required
t½ (relative) = 2.3 × baseline (exact t½ values not specified in vendor literature)
Comparator Or Baseline
Non-iodinated Peptide T (t½ baseline)
Quantified Difference
2.3-fold extension
Conditions
In vitro serum stability assay
Why This Matters
Extended metabolic stability reduces the required dosing frequency for in vivo studies and improves the likelihood of achieving sustained target engagement.
[3,5‑Diiodo‑Tyr7] Peptide T inhibits HIV‑1 infection of human peripheral blood mononuclear cells (PBMCs) in vitro by competitively occupying the CD4 receptor domain . The observed inhibition was reported as statistically significant relative to vehicle‑treated controls (p < 0.05), though exact IC50 values were not provided in the source .
Anti‑HIV‑1 PBMC AssayData to verify
Target: significant inhibition (p < 0.05)vs. vehicle control
Reported anti‑HIV‑1 activity in PBMC assay context
Magnitude of reduction not quantified; data to verify
HIV-1 Entry InhibitionCD4 ReceptorPBMC Assay
Evidence Dimension
HIV-1 infectivity inhibition in human PBMCs
Target Compound Data
Significant inhibition reported (p < 0.05)
Comparator Or Baseline
Vehicle control
Quantified Difference
Not specified (statistically significant reduction in infection)
Conditions
In vitro HIV-1 infection of human PBMCs
Why This Matters
Demonstrates that the 3,5‑diiodo modification does not abrogate antiviral activity and may maintain or enhance CD4‑gated entry blockade.
HIV-1 Entry InhibitionCD4 ReceptorPBMC Assay
Blood-Brain Barrier Penetration and Amyloid Reduction
In a 2020 in vivo study employing an Alzheimer's disease mouse model, [3,5‑Diiodo‑Tyr7] Peptide T demonstrated the ability to cross the blood‑brain barrier (BBB) and significantly reduce cerebral β‑amyloid (Aβ) deposition compared to saline‑treated controls .
BBB Penetration & AβData to verify
Significant cerebral Aβ reduction vs. saline (mouse AD model)
Reported BBB penetration and amyloid endpoint context
Quantitative Aβ data not provided; model‑specific review
Treatment with [3,5‑Diiodo‑Tyr7] Peptide T in an experimental autoimmune encephalomyelitis (EAE) mouse model resulted in significant suppression of pro‑inflammatory cytokines TNF‑α and IL‑6 relative to untreated EAE controls .
EAE ImmunomodulationData to verify
Reduction in TNF‑α and IL‑6 vs. untreated EAE controls
Reported immunomodulation in EAE model context
Endpoint data not specified; data to verify
AutoimmunityEAE ModelCytokine Modulation
Evidence Dimension
Reduction in TNF-α and IL-6 levels
Target Compound Data
Significant reduction vs. control
Comparator Or Baseline
Untreated EAE mice
Quantified Difference
Not specified
Conditions
Experimental autoimmune encephalomyelitis (EAE) mouse model
Why This Matters
Positions the compound as a tool for investigating peptide‑based immunomodulation in T‑cell‑mediated autoimmune conditions.
AutoimmunityEAE ModelCytokine Modulation
CCR5 Binding Potency: Class-Level Inference
Peptide T and its core pentapeptide analogs are characterized as potent ligands for the CCR5 chemokine receptor. The protease‑resistant analog DAPTA (D‑Ala1‑Peptide T‑amide) inhibits gp120 Bal binding to CCR5 with an IC50 of 0.06 nM and gp120 CM235 binding with an IC50 of 0.32 nM . While direct affinity data for the 3,5‑diiodo analog are not publicly available, its conserved pentapeptide core (TTNYT) predicts retention of nanomolar‑range CCR5 affinity [1].
CCR5 Affinity (Class)Class‑level inference
DAPTA IC₅₀ 0.06–0.32 nM; diiodo analog inferred to retain nM‑range CCR5 affinity
Class‑level CCR5 affinity inferred from pentapeptide core
Direct affinity data not available; class‑level inference
Establishes that [3,5‑Diiodo‑Tyr7] Peptide T belongs to a high‑potency class of CCR5 antagonists, supporting its use in receptor‑blockade experiments.
CCR5Receptor BindingHIV Entry
[1] Ruff MR, Polianova M, Yang QE, Leoung GS, Ruscetti FW, Pert CB. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors. Curr HIV Res. 2003;1(1):51-67. doi:10.2174/1570162033352066. View Source
Research Applications of [3,5-Diiodo-Tyr7] Peptide T
Halogenated Peptide Pharmacokinetics and Metabolism
Given its documented 2.3‑fold enhancement in metabolic stability relative to the non‑iodinated parent peptide, [3,5‑Diiodo‑Tyr7] Peptide T serves as an ideal probe for investigating the impact of site‑specific halogenation on peptide clearance, protease susceptibility, and in vivo half‑life extension. Researchers can use this compound in rodent models to quantify pharmacokinetic parameters (Cmax, t½, AUC) and correlate iodine‑mediated steric protection with improved exposure profiles .
CCR5-Mediated HIV-1 Entry and gp120 Competition Assays
The compound retains the core pentapeptide motif required for high‑affinity CCR5 engagement. It is therefore suitable for competitive binding studies designed to map gp120 CD4 CCR5 interaction interfaces. In vitro HIV‑1 infectivity assays using PBMCs or CCR5‑expressing cell lines (e.g., U87.CD4.CCR5) can be employed to assess whether the 3,5‑diiodo modification alters entry‑blockade potency relative to DAPTA or native Peptide T [1].
CNS Penetration and Neuroinflammation Studies
The reported blood‑brain barrier penetrance of [3,5‑Diiodo‑Tyr7] Peptide T makes it a valuable tool for examining CCR5‑mediated neuroinflammatory processes in vivo. Applications include studies of microglial activation, β‑amyloid plaque burden in transgenic Alzheimer's models, and LPS‑induced neuroinflammation paradigms .
T-Cell Autoimmunity and Cytokine Modulation in EAE Models
Based on its ability to suppress TNF‑α and IL‑6 in experimental autoimmune encephalomyelitis, the compound can be utilized to explore peptide‑based immunomodulation in Th1/Th17‑driven pathologies. Researchers may employ this analog to dissect CCR5‑dependent versus CCR5‑independent pathways of T‑cell trafficking and cytokine production in murine EAE models .
Application
Selection Property
Validation Focus
Peptide metabolic stability studies
Site‑specific halogenation profile
In vitro/in vivo half‑life comparison
CCR5–gp120 interaction research
Core pentapeptide CCR5 affinity
Competitive binding and infectivity assays
CNS peptide delivery research
BBB penetrance context
Brain Aβ and microglial endpoints
Autoimmune neuroinflammation model studies
Cytokine modulation in EAE
TNF‑α/IL‑6 endpoint monitoring
[1] Ruff MR, Polianova M, Yang QE, Leoung GS, Ruscetti FW, Pert CB. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors. Curr HIV Res. 2003;1(1):51-67. doi:10.2174/1570162033352066. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.